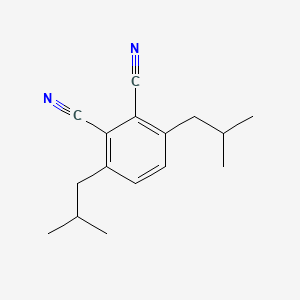
3,6-Diisobutylphthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diisobutylphthalonitrile is an organic compound with the molecular formula C16H20N2 It is characterized by the presence of two isobutyl groups attached to the phthalonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diisobutylphthalonitrile typically involves the reaction of phthalonitrile with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 3,6-Diisobutylphthalonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrile groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted phthalonitriles depending on the nucleophile used.
Scientific Research Applications
3,6-Diisobutylphthalonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of phthalocyanines, which are important dyes and pigments.
Biology: Investigated for its potential use in the development of bioactive molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 3,6-Diisobutylphthalonitrile involves its interaction with various molecular targets. The nitrile groups can participate in coordination chemistry, forming complexes with metal ions. These complexes can then undergo further chemical transformations, leading to the formation of new compounds with desired properties.
Comparison with Similar Compounds
- 3,6-Didecyloxyphthalonitrile
- 3,6-Dipentyloxyphthalonitrile
- Diisobutyl phthalate
Comparison: 3,6-Diisobutylphthalonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 3,6-Didecyloxyphthalonitrile and 3,6-Dipentyloxyphthalonitrile, it has shorter alkyl chains, affecting its solubility and reactivity. Diisobutyl phthalate, on the other hand, is an ester and not a nitrile, leading to different chemical behavior and applications.
Properties
Molecular Formula |
C16H20N2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
3,6-bis(2-methylpropyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H20N2/c1-11(2)7-13-5-6-14(8-12(3)4)16(10-18)15(13)9-17/h5-6,11-12H,7-8H2,1-4H3 |
InChI Key |
JNHMJTKDMBQXKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C(=C(C=C1)CC(C)C)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















